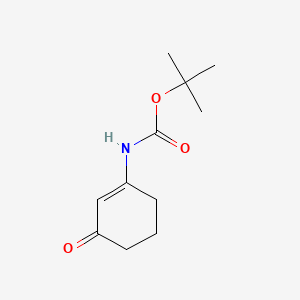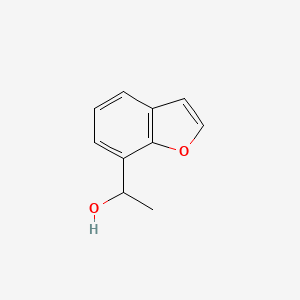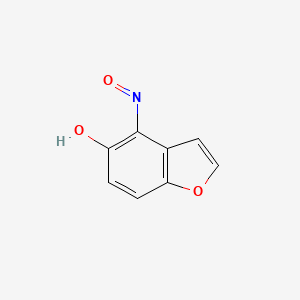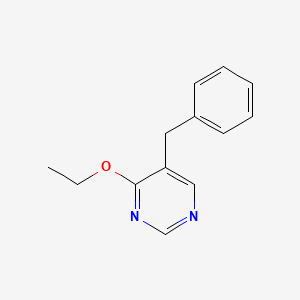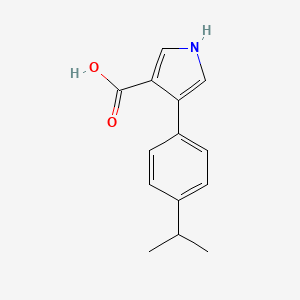![molecular formula C10F20O2 B574478 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and triflu CAS No. 165178-32-5](/img/new.no-structure.jpg)
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and triflu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl is a fluorinated polymer known for its exceptional chemical resistance, thermal stability, and low surface energy. This compound is part of the broader class of perfluorinated compounds, which are widely used in various industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl typically involves a radical polymerization process. The monomers, 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane, tetrafluoroethene, and trifluoroethenyl, are polymerized in the presence of a radical initiator under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this polymer often employs high-pressure reactors and specialized equipment to ensure the purity and consistency of the final product. The process involves the continuous feeding of monomers and initiators into the reactor, where polymerization occurs. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded parts .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl primarily undergoes addition reactions due to the presence of multiple fluorinated groups. These reactions include:
Substitution Reactions: The polymer can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The polymer is generally resistant to oxidation and reduction due to the strong carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this polymer include strong nucleophiles such as alkoxides and amines. Reaction conditions typically involve elevated temperatures and the use of polar aprotic solvents to facilitate the substitution reactions .
Major Products
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with alkoxides can yield alkoxy-substituted derivatives of the polymer, while reactions with amines can produce amino-substituted polymers .
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl exerts its effects is primarily due to its unique molecular structure. The presence of multiple fluorine atoms creates a highly stable and inert polymer matrix. This stability is attributed to the strong carbon-fluorine bonds, which resist chemical attack and thermal degradation. The polymer’s low surface energy also contributes to its non-stick and hydrophobic properties .
Comparison with Similar Compounds
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical resistance, PTFE is widely used in cookware and industrial applications.
Perfluoroalkoxy (PFA): Similar to PTFE but with improved processability and mechanical properties, PFA is used in applications requiring high purity and chemical resistance.
Fluorinated Ethylene Propylene (FEP): Offers a balance between the properties of PTFE and PFA, making it suitable for wire insulation and chemical processing equipment.
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl stands out due to its combination of high thermal stability, chemical resistance, and low surface energy. These properties make it particularly suitable for applications requiring extreme durability and performance under harsh conditions .
Properties
CAS No. |
165178-32-5 |
|---|---|
Molecular Formula |
C10F20O2 |
Molecular Weight |
532.07 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane;1,1,2,2-tetrafluoroethene;1,1,2-trifluoro-2-(trifluoromethoxy)ethene |
InChI |
InChI=1S/C5F10O.C3F6O.C2F4/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13;4-1(5)2(6)10-3(7,8)9;3-1(4)2(5)6 |
InChI Key |
HOQVTSRFLFGMLK-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F.C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F.C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |
Related CAS |
165178-32-5 |
Synonyms |
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



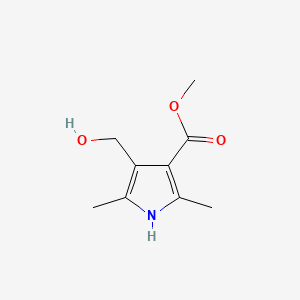
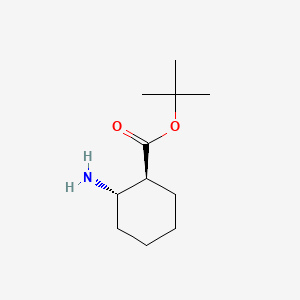
![(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574402.png)
